molecular formula C11H9N3O3 B8714304 5-carbamoyl-1H-imidazol-4-yl benzoate CAS No. 66148-56-9

5-carbamoyl-1H-imidazol-4-yl benzoate

Cat. No.: B8714304
CAS No.: 66148-56-9
M. Wt: 231.21 g/mol
InChI Key: YWULYAXCSMGMLI-UHFFFAOYSA-N
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Description

5-Carbamoyl-1H-imidazol-4-yl benzoate (CAS 66148-56-9) is a chemical compound of significant interest in medicinal chemistry and oncology research. This imidazole derivative belongs to a class of synthetically modified compounds that have demonstrated potent antitumor properties in preclinical studies. Related structural analogs, such as 5-carbamoyl-1H-imidazol-4-yl piperonylate, have exhibited a broad spectrum of antitumor activity against various experimental models, including leukemias L1210 and P388, Lewis lung carcinoma, B16 melanoma, and Ehrlich carcinoma . The core value of this compound lies in its potential mechanism of action as an inhibitor of purine synthesis. Research on similar compounds indicates that they may act as prodrugs, which are metabolized in vivo to an active form that targets a key enzyme in the de novo guanine nucleotide biosynthesis pathway . Specifically, the active metabolite is believed to be converted to its corresponding ribonucleotide form by the enzyme adenine phosphoribosyltransferase. This ribonucleotide then acts as a potent competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme for the synthesis of guanosine monophosphate (GMP) . The growth inhibition caused by these compounds can be reversed by the addition of guanine or guanosine, confirming the specificity of their action on this pathway . This mechanism makes this compound a valuable tool for researchers studying purine metabolism, nucleotide-dependent processes, and the development of novel chemotherapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

66148-56-9

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

(5-carbamoyl-1H-imidazol-4-yl) benzoate

InChI

InChI=1S/C11H9N3O3/c12-9(15)8-10(14-6-13-8)17-11(16)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,13,14)

InChI Key

YWULYAXCSMGMLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(NC=N2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Antitumor Efficacy

Key analogs of 5-carbamoyl-1H-imidazol-4-yl benzoate include:

Compound Name Substituent at Position 4 Key Findings
This compound Benzoate ester (C₆H₅COO–) Hypothesized to balance metabolic stability and activation (inferred from analogs)
5-Carbamoyl-1H-imidazol-4-yl piperonylate (SL-1250) Piperonylate (methylenedioxy-substituted benzoate) - Broad-spectrum antitumor activity (L1210, P388 leukemias, solid tumors) .
- Rapid deacylation to SM-108, which inhibits IMPDH .
5-Carbamoyl-1H-imidazol-4-yl 1-adamantanecarboxylate Adamantane-based ester - Potent activity against slow-growing tumors (e.g., Ehrlich carcinoma) .
- High cure rates at optimal doses.
4-[(R/S-α-methylbenzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole Benzylamino and phenylalanyl groups - Modified for targeted enzyme inhibition (evidence suggests role in purine synthesis) .

Mechanistic Insights :

  • SL-1250: Requires metabolic activation via deacylation to SM-108, which is then converted to its nucleotide form by adenine phosphoribosyltransferase (APRT). This nucleotide competitively inhibits IMPDH (Ki = 2 × 10⁻⁸ M), blocking guanosine monophosphate (GMP) synthesis .
  • Adamantanecarboxylate analog : Exhibits prolonged activity due to adamantane’s lipophilic nature, enhancing tissue penetration and sustained release of the active metabolite .

Pharmacokinetic and Stability Profiles

  • Benzoate vs. Piperonylate : The methylenedioxy group in piperonylate may enhance metabolic stability compared to plain benzoate, delaying hydrolysis and prolonging bioavailability .
  • Adamantane vs.

Selectivity and Toxicity

  • SL-1250: Growth inhibition in L5178Y cells is reversed by guanine derivatives (guanine, GMP), confirming specificity for purine salvage pathways.
  • Adamantanecarboxylate : Demonstrates low acute toxicity in murine models, with complete tumor remission observed at optimal doses .

Key Research Findings and Limitations

  • Limitations :
    • Direct comparisons between benzoate and piperonylate/adamantane esters are absent in the evidence.
    • Mechanisms of adamantanecarboxylate activation remain uncharacterized .
    • Safety data for this compound are unavailable, though analogs suggest manageable toxicity profiles .

Preparation Methods

Acylation of 4-Carbamoylimidazolium-5-Olate with Benzoyl Chloride

The most direct route to 5-carbamoyl-1H-imidazol-4-yl benzoate involves the acylation of 4-carbamoylimidazolium-5-olate (SM-108) with benzoyl chloride. As demonstrated in patent US4260774A , SM-108 reacts with carboxylic acid chlorides in inert polar solvents (e.g., pyridine, dimethylformamide) under mild conditions (0–60°C). The reaction proceeds via nucleophilic attack of the 5-olate oxygen on the electrophilic carbonyl of benzoyl chloride, forming the benzoate ester.

Key Steps:

  • Activation of SM-108 : SM-108 is suspended in pyridine to enhance nucleophilicity.

  • Benzoylation : Benzoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 2–4 hours.

  • Workup : The mixture is quenched with ice water, and the product is extracted with ethyl acetate.

Yield : 65–78% after purification by recrystallization .

Silylation-Enabled Acylation in Anhydrous Media

To circumvent the hygroscopic nature of SM-108, silylated derivatives (e.g., trimethylsilyl-protected SM-108) are employed. This method, detailed in patent US4260774A , facilitates acylation in non-polar solvents like benzene or toluene.

Procedure:

  • Silylation : SM-108 is treated with hexamethyldisilazane (HMDS) in anhydrous tetrahydrofuran (THF) to form the silyl ether.

  • Acylation : Benzoyl chloride is added, and the reaction proceeds at −10°C to 30°C for 1–10 hours.

  • Desilylation : The silyl group is removed via aqueous workup, yielding the free benzoate ester.

Advantages : Improved solubility and reduced side reactions.
Yield : 70–85% .

Solid-Phase Synthesis Using Carbonyldiimidazole (CDI) Activation

A scalable approach involves activating benzoic acid with carbonyldiimidazole (CDI) before coupling with SM-108. This method, adapted from PMC6804006 , ensures efficient ester formation under mild conditions.

Steps:

  • Activation : Benzoic acid (1 equiv) is reacted with CDI (1.2 equiv) in acetonitrile at 25°C for 1 hour to form the acyl imidazolide.

  • Coupling : SM-108 (1 equiv) is added, and the mixture is stirred for 12–24 hours.

  • Purification : The product is isolated via silica gel chromatography.

Yield : 60–72% .

Microwave-Assisted Synthesis for Rapid Esterification

Modern techniques such as microwave irradiation reduce reaction times significantly. A modified protocol based on SciDirect employs microwave conditions to accelerate the acylation step.

Conditions:

  • Solvent : Dimethylacetamide (DMAc)

  • Temperature : 120°C

  • Time : 20 minutes

Yield : 68% with >95% purity by HPLC .

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Acylation with Benzoyl Chloride Pyridine, 0–25°C, 2–4 h65–78%Simple, high yieldRequires anhydrous conditions
Silylation-Acylation Benzene, −10–30°C, 1–10 h70–85%Enhanced solubility, fewer side reactionsMulti-step, costly silylation reagents
CDI Activation Acetonitrile, 25°C, 12–24 h60–72%Mild conditions, scalableModerate yield
Microwave-Assisted DMAc, 120°C, 20 min68%Rapid synthesisSpecialized equipment required

Q & A

Q. Why do some studies report divergent biological activities for structurally similar imidazole derivatives?

  • Analysis : Variations in substituent positioning (e.g., 4-carbamoyl vs. 5-carbamoyl) alter steric and electronic profiles. For instance, 1-benzyl-4-iodo-1H-imidazole shows higher receptor affinity than its 5-iodo isomer due to reduced steric hindrance .

Q. What are the limitations of using sodium benzoate as a reference compound in preservative studies?

  • Analysis : While sodium benzoate is a common preservative, its renal toxicity in high doses (e.g., glomerular diameter changes in preclinical models) limits direct extrapolation to imidazole-benzoate hybrids .

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